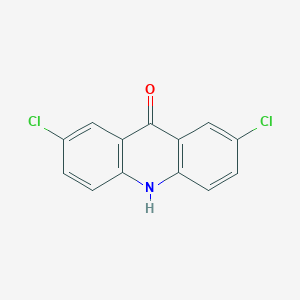

2,7-Dichloroacridin-9(10H)-one

Description

Significance and Versatility of the Acridin-9(10H)-one Core in Contemporary Chemical Science

The acridin-9(10H)-one scaffold, a tricyclic aromatic system, is a cornerstone in medicinal chemistry and materials science. nih.gov Its planar structure is a key feature, enabling it to intercalate with DNA, a property that has been extensively explored in the development of anticancer agents. if-pan.krakow.plresearchgate.net The inherent fluorescence of many acridine (B1665455) derivatives also makes them valuable as probes in biological studies and in the development of organic light-emitting diodes (LEDs). nih.gov The versatility of the acridin-9(10H)-one core lies in its amenability to substitution at various positions, allowing for the fine-tuning of its electronic and steric properties to suit specific applications.

Structural Context of Halogenated Acridin-9(10H)-one Systems

The introduction of halogen atoms onto the acridin-9(10H)-one framework significantly influences its physicochemical properties and biological activity. Halogenation can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. Furthermore, the electronic effects of halogens can modulate the reactivity and binding interactions of the molecule. For instance, the presence of chlorine atoms, as in 2,7-Dichloroacridin-9(10H)-one, can alter the electron density of the aromatic system, which may impact its DNA intercalating ability and other biological activities. mdpi.com Research has shown that chlorinated derivatives can exhibit significant biological effects, although the specific impact varies depending on the position and number of chlorine atoms. mdpi.com

Research Trajectories and Focus on 2,7-Dichloroacridin-9(10H)-one

Recent research has increasingly focused on specific halogenated derivatives of acridin-9(10H)-one to explore their unique properties. 2,7-Dichloroacridin-9(10H)-one has garnered attention in various fields. For example, its synthesis is a key step in the creation of more complex molecules with potential therapeutic applications. The synthesis of 10-Butyl-2,7-dichloroacridin-9(10H)-one highlights the utility of the dichlorinated scaffold as a building block. bldpharm.com Furthermore, the substitution pattern of 2,7-dichloroacridin-9(10H)-one has been explored in the development of materials with nonlinear optical (NLO) properties. bohrium.com

Overview of Established Research Areas for Acridin-9(10H)-one Derivatives

The applications of acridin-9(10H)-one derivatives are broad and well-established. researchgate.net In medicinal chemistry, they have been investigated as anticancer, antimalarial, antibacterial, and antiviral agents. if-pan.krakow.plnih.govnih.gov Their mechanism of action often involves the inhibition of enzymes like topoisomerases and telomerase. if-pan.krakow.plresearchgate.net In materials science, the focus is on their photophysical properties, leading to their use in fluorescent probes and organic electronics. rsc.org The ability to synthesize a wide array of derivatives allows for the systematic exploration of structure-activity relationships, driving the discovery of new applications. acs.orgmdpi.com

Interactive Data Table: Properties of Acridin-9(10H)-one Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Research Area(s) |

| 2,7-Dichloroacridin-9(10H)-one | Not readily available | C13H7Cl2NO | 264.11 g/mol bldpharm.com | Synthetic intermediate, materials science bldpharm.combohrium.com |

| 10-Butyl-2,7-dichloroacridin-9(10H)-one | 105655-63-8 bldpharm.com | C17H15Cl2NO | 320.21 g/mol bldpharm.com | Synthetic chemistry bldpharm.com |

| 2-Chloroacridin-9(10H)-one | 7497-52-1 lookchem.com | C13H8ClNO | 229.66 g/mol | Anticancer research, fluorescent markers lookchem.com |

| 2,6-Dichloroacridin-9(10H)-one | 7497-53-2 bldpharm.com | C13H7Cl2NO | 264.11 g/mol bldpharm.com | Chemical synthesis bldpharm.comthieme-connect.de |

| 3-Bromoacridin-9(10H)-one | 1140-92-7 | C13H8BrNO | 274.12 g/mol | Medicinal chemistry, materials science |

Structure

3D Structure

Properties

CAS No. |

10352-33-7 |

|---|---|

Molecular Formula |

C13H7Cl2NO |

Molecular Weight |

264.1 g/mol |

IUPAC Name |

2,7-dichloro-10H-acridin-9-one |

InChI |

InChI=1S/C13H7Cl2NO/c14-7-1-3-11-9(5-7)13(17)10-6-8(15)2-4-12(10)16-11/h1-6H,(H,16,17) |

InChI Key |

XJJONGZIEZYSIP-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1Cl)C(=O)C3=C(N2)C=CC(=C3)Cl |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C3=C(N2)C=CC(=C3)Cl |

Origin of Product |

United States |

Spectroscopic Characterization and Photophysical Properties of 2,7 Dichloroacridin 9 10h One Systems

Vibrational Spectroscopy for Structural Elucidation (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable insights into the molecular structure and bonding of a compound. For acridone (B373769) and its derivatives, these methods can identify characteristic vibrational modes associated with the tricyclic backbone and its functional groups.

Theoretical calculations on the parent acridone molecule, using methods such as density functional theory (DFT), have been employed to assign the vibrational bands observed in its IR and Raman spectra. researchgate.net These calculations help in understanding the complex vibrational motions of the molecule. For 2,7-dichloroacridin-9(10H)-one, the vibrational modes can be categorized as follows:

C=O Stretching: The carbonyl (C=O) stretching vibration is a prominent feature in the IR spectrum of acridones, typically appearing in the region of 1600-1650 cm⁻¹. Intermolecular hydrogen bonding in the solid state can influence the position of this band.

N-H Vibrations: The N-H stretching vibration of the secondary amine in the acridone ring is expected in the range of 3200-3400 cm⁻¹. The position and shape of this band can be affected by hydrogen bonding.

C-Cl Vibrations: The introduction of chlorine atoms gives rise to characteristic C-Cl stretching vibrations, which are typically observed in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹.

Aromatic C-H and C=C Stretching: Vibrations associated with the aromatic rings, including C-H stretching and C=C stretching, are expected in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Table 1: Predicted Characteristic Vibrational Modes for 2,7-Dichloroacridin-9(10H)-one based on Acridone Data

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| N-H Stretch | 3200-3400 | Sensitive to hydrogen bonding |

| Aromatic C-H Stretch | 3000-3100 | |

| C=O Stretch | 1600-1650 | Influenced by hydrogen bonding and electronic effects of substituents |

| Aromatic C=C Stretch | 1400-1600 | Multiple bands expected |

| C-N Stretch | 1200-1350 | |

| C-Cl Stretch | 600-800 | Characteristic of the chloro-substituents |

Note: The data in this table is predictive and based on the analysis of the parent acridone molecule and general spectroscopic principles. Actual experimental values may vary.

The vibrational spectra of 2,7-dichloroacridin-9(10H)-one would provide a molecular fingerprint, allowing for its identification and structural confirmation. The positions and intensities of the vibrational bands are directly related to the molecule's geometry, bond strengths, and the electronic effects of the substituents. The presence of two chlorine atoms at the 2 and 7 positions would likely induce shifts in the vibrational frequencies of the aromatic rings compared to the unsubstituted acridone. A comparative analysis of the IR and Raman spectra of acridone and its 2,7-dichloro derivative would highlight the influence of the halogen substituents on the molecular vibrations. researchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides information about the electronic transitions within a molecule and is crucial for understanding its photophysical properties.

The UV-Vis absorption spectrum of acridone derivatives typically exhibits multiple bands corresponding to π-π* and n-π* electronic transitions. nih.gov The absorption spectra of acridone derivatives are characterized by an intense band around 320 nm. nih.gov Less intense bands are often observed between 380 and 420 nm, which are attributed to the presence of heteroatoms. nih.gov The introduction of chlorine atoms at the 2 and 7 positions is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system and the electronic effects of the halogens.

The fluorescence emission spectrum of acridone derivatives is also sensitive to substitution. For instance, the emission spectrum of a neutral acridone derivative, AcridPy, shows a band with a shoulder in the 400 to 500 nm range. nih.gov The specific emission maximum of 2,7-dichloroacridin-9(10H)-one would depend on the solvent environment and the nature of its excited states.

Table 2: Representative Photophysical Data for Acridone Derivatives in Different Solvents

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) |

| AcridPy | DMSO | ~320, 380-420 | 400-500 |

| AcridPy | PBS | ~320, 380-420 | 400-500 |

| MedAcd12C | Various | - | 560-590 |

| MedAcd12P | Various | - | 560-590 |

Note: This table presents data for related acridone derivatives to illustrate general trends. The specific values for 2,7-dichloroacridin-9(10H)-one may differ.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, while the fluorescence lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state. These parameters are highly dependent on the molecular structure and the surrounding environment.

The photophysical properties of acridone derivatives are often sensitive to the solvent environment, a phenomenon known as solvatochromism. sphinxsai.comresearchgate.net The polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the absorption and emission maxima. researchgate.net For some acridone derivatives, a blue-shift in the optical absorption spectra is observed with increasing solvent polarity. mdpi.com

The fluorescence quantum yields of acridone derivatives can also be solvent-dependent. For example, some derivatives show high quantum yields in polar protic solvents like methanol and ethanol, while having very low quantum yields in water or non-polar solvents like THF and DCM. mdpi.com This behavior is often related to the stabilization of different excited states, such as intramolecular charge transfer (ICT) states, in solvents of varying polarity.

Thermally Activated Delayed Fluorescence (TADF) Characteristics

Thermally Activated Delayed Fluorescence (TADF) is a photophysical phenomenon that allows for the efficient harvesting of triplet excitons, converting them into emissive singlet excitons through reverse intersystem crossing (RISC). This process is particularly relevant in the development of highly efficient organic light-emitting diodes (OLEDs). The key molecular design principle for achieving TADF is to minimize the energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states.

In acridone-based systems, the core structure can act as an electron acceptor. The introduction of electron-donating or electron-withdrawing substituents at various positions can modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby influencing the ΔEST. For 2,7-Dichloroacridin-9(10H)-one, the chlorine atoms at the 2 and 7 positions act as electron-withdrawing groups through the inductive effect, which can influence the electronic properties of the acridone core.

Studies on related 2,7-disubstituted acridone derivatives have shown that this substitution pattern can lead to TADF behavior. For instance, donor-acceptor-donor (D-A-D) type molecules with an acridone acceptor and carbazole donors at the 2,7-positions have exhibited small ΔEST values, a prerequisite for efficient TADF. researchgate.net While specific experimental data on the TADF characteristics of 2,7-Dichloroacridin-9(10H)-one are not extensively documented in the literature, the structural motif suggests that it could potentially exhibit TADF, although the electron-withdrawing nature of the chlorine atoms might lead to different photophysical properties compared to derivatives with strong electron-donating groups. The rigid structure of the acridone core is beneficial for high photoluminescence quantum yields, a desirable feature for emissive materials. scut.edu.cn

The investigation of TADF in such compounds typically involves the measurement of fluorescence and phosphorescence spectra at low temperatures to determine the S1 and T1 energy levels and calculate the ΔEST. Time-resolved photoluminescence measurements are also crucial to distinguish between prompt fluorescence and delayed fluorescence, confirming the TADF mechanism.

Advanced Spectroscopic Techniques for Comprehensive Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of protons (1H NMR) and carbon atoms (13C NMR). For 2,7-Dichloroacridin-9(10H)-one, NMR analysis confirms the connectivity of atoms and the substitution pattern on the acridone framework.

1H NMR Spectroscopy: The 1H NMR spectrum of 2,7-Dichloroacridin-9(10H)-one is expected to show distinct signals for the aromatic protons. Due to the symmetry of the molecule, protons in equivalent positions (e.g., H-1 and H-8, H-3 and H-6, H-4 and H-5) would have the same chemical shift. The presence of the electron-withdrawing chlorine atoms would generally lead to a downfield shift (higher ppm values) for the adjacent protons compared to unsubstituted acridone. The proton on the nitrogen atom (H-10) would appear as a broad singlet, and its chemical shift can be sensitive to the solvent and concentration.

13C NMR Spectroscopy: The 13C NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon (C-9) is expected to have a characteristic chemical shift in the downfield region, typically around 170-180 ppm. nih.gov The carbons directly bonded to the chlorine atoms (C-2 and C-7) would also exhibit specific chemical shifts influenced by the halogen. The symmetry of the molecule would result in a reduced number of signals compared to the total number of carbon atoms. For instance, C-2 and C-7 would be equivalent, as would C-1 and C-8, and so on.

Detailed 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed for unambiguous assignment of all proton and carbon signals, confirming the precise structure of 2,7-Dichloroacridin-9(10H)-one.

Table 1: Predicted NMR Data for 2,7-Dichloroacridin-9(10H)-one Note: The following data is predictive and based on general knowledge of similar structures, as specific experimental data for this compound was not found in the searched literature.

| Technique | Expected Chemical Shift Range (ppm) | Assignment |

|---|---|---|

| 1H NMR | 7.0 - 8.5 | Aromatic Protons (H-1, H-3, H-4, H-5, H-6, H-8) |

| ~11.0 - 12.0 | N-H Proton (H-10) | |

| Coupling constants (J) would be observed between adjacent protons, providing further structural information. | ||

| The exact chemical shifts will be influenced by the solvent used. | ||

| 13C NMR | 170 - 180 | Carbonyl Carbon (C-9) |

| 115 - 145 | Aromatic Carbons | |

| Carbons attached to chlorine (C-2, C-7) will have distinct shifts. | ||

| Symmetry will result in fewer than 13 signals. |

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. For 2,7-Dichloroacridin-9(10H)-one (C13H7Cl2NO), HRMS would provide a highly accurate mass measurement that matches the theoretical exact mass. The isotopic pattern resulting from the presence of two chlorine atoms (35Cl and 37Cl) would also be a key characteristic for its identification.

HRMS is also instrumental in identifying potential degradation products. Acridone derivatives can be susceptible to degradation under various stress conditions such as exposure to light, heat, or reactive chemical species. researchgate.net The fragmentation patterns observed in the mass spectrum provide valuable clues about the structure of the parent molecule and its degradation products. Common fragmentation pathways for acridone derivatives involve the loss of small molecules like CO, and cleavage of the rings. For chlorinated compounds, the loss of chlorine radicals or HCl can also be observed. iaea.orgchemguide.co.uk

By comparing the HRMS data of a stressed sample to that of a reference standard, any new peaks corresponding to degradation products can be identified. The accurate mass measurement of these new peaks allows for the determination of their molecular formulas, and tandem MS/MS experiments can be used to elucidate their structures by analyzing their fragmentation patterns.

Table 2: High-Resolution Mass Spectrometry Data for 2,7-Dichloroacridin-9(10H)-one Note: The following data is theoretical, as specific experimental HRMS data for this compound was not found in the searched literature.

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C13H7Cl2NO |

| Theoretical Exact Mass | 262.9904 |

| Observed m/z (M+H)+ | Expected to be very close to 263.9977 |

| Isotopic Pattern | Characteristic pattern for a molecule containing two chlorine atoms. |

| Common Fragmentation Pathways | Loss of CO, loss of Cl, loss of HCl. |

Photoelectron Spectroscopy (PES) is a technique that measures the kinetic energies of electrons ejected from a molecule upon ionization by high-energy radiation. This information is used to determine the binding energies of electrons in different molecular orbitals, providing direct insight into the electronic structure of the molecule. The minimum energy required to remove an electron from the outermost occupied molecular orbital is the first ionization energy. libretexts.org

For 2,7-Dichloroacridin-9(10H)-one, PES can be used to experimentally determine its ionization energy. The ionization energy is a fundamental property that influences the compound's redox behavior and its suitability for applications in electronic devices. The presence of the electron-withdrawing chlorine atoms is expected to increase the ionization energy of the acridone core compared to the unsubstituted parent compound, as they stabilize the HOMO.

The ionization potential of acridone derivatives can also be estimated using electrochemical methods like cyclic voltammetry. Studies on related acridone derivatives have shown ionization potentials in the range of 5.09 eV to 5.45 eV. rsc.org

Table 3: Predicted Photophysical and Electronic Properties Note: The ionization energy is an estimated value based on related compounds, as specific experimental PES data for 2,7-Dichloroacridin-9(10H)-one was not found in the searched literature.

| Property | Expected Characteristic |

|---|---|

| Potential for TADF | Possible, dependent on the ΔEST value. |

| Ionization Energy | Expected to be relatively high due to electron-withdrawing Cl atoms (estimated > 5.5 eV). |

Computational and Theoretical Investigations of 2,7 Dichloroacridin 9 10h One and Its Derivatives

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. For acridone (B373769) derivatives, DFT calculations, particularly using the B3LYP (Becke's three-parameter hybrid functional and the Lee-Yang-Parr correlation functional) method with a 6-31G(d) basis set, are commonly employed to study ground-state geometry and electronic properties. researchgate.netresearchgate.net This approach allows for a detailed examination of the molecule's quantum mechanical characteristics.

Geometric Optimization and Conformational Analysis

Before electronic properties can be accurately calculated, the most stable three-dimensional structure of the 2,7-Dichloroacridin-9(10H)-one molecule must be determined. This process, known as geometric optimization, involves calculating the molecule's energy at various conformations to find the one with the minimum potential energy. For the acridone core, this analysis confirms the planarity of the fused aromatic ring system, a key feature influencing its chemical behavior. The optimization provides precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties.

Electronic Structure Properties (e.g., Frontier Molecular Orbitals - HOMO-LUMO energies, Orbital Interactions)

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The energies of these orbitals and the gap between them are critical descriptors of a molecule's reactivity and electronic transitions. researchgate.net

For acridone derivatives, DFT calculations are used to determine the energy levels of these orbitals. The distribution of HOMO and LUMO electron densities across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. In these systems, the HOMO is typically characterized by a π-bonding character, while the LUMO exhibits a π-antibonding character. researchgate.net

Table 1: Calculated Electronic Properties of Representative Acridone Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Acridone Derivative 1 | -5.44 | -2.92 | 2.52 |

| Acridone Derivative 2 | -6.30 | -1.98 | 4.32 |

| Acridone Derivative 3 | -6.05 | -2.45 | 3.60 |

Note: Data are representative values for acridone derivatives calculated using DFT B3LYP methods, illustrating a typical range of energies. researchgate.net The HOMO-LUMO gap is calculated as ELUMO - EHOMO.

Prediction of Optical Band Gaps

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that provides a theoretical estimate of the optical band gap. acs.org This gap corresponds to the energy required to excite an electron from the ground state to the first excited state, which is fundamental to understanding a molecule's absorption and emission of light. A smaller HOMO-LUMO gap generally suggests that the molecule can be excited by lower-energy light, shifting its absorption spectrum to longer wavelengths. Time-Dependent DFT (TD-DFT) is an extension of DFT that can be used to more accurately predict the UV-visible absorption properties of molecules like acridone derivatives. researchgate.net

Assessment of Chemical Hardness and Stability

The concepts of chemical hardness (η) and softness (σ) are used to describe the stability and reactivity of a molecule. gsconlinepress.com Within the framework of DFT, chemical hardness is directly related to the HOMO-LUMO energy gap. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity because it requires more energy to undergo a change in its electron configuration. gsconlinepress.com Conversely, a "soft" molecule has a small HOMO-LUMO gap and is more reactive. gsconlinepress.com

Chemical hardness can be calculated using the energies of the frontier orbitals with the following formula: η = (ELUMO – EHOMO) / 2

A higher value of η for 2,7-Dichloroacridin-9(10H)-one would imply greater kinetic stability.

Table 2: Calculated Chemical Reactivity Descriptors for Representative Acridone Derivatives

| Compound | Energy Gap (ΔE) (eV) | Chemical Hardness (η) (eV) |

|---|---|---|

| Acridone Derivative 1 | 2.52 | 1.26 |

| Acridone Derivative 2 | 4.32 | 2.16 |

| Acridone Derivative 3 | 3.60 | 1.80 |

Note: Chemical hardness is calculated from the representative energy gap values in Table 1.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of 2,7-Dichloroacridin-9(10H)-one, QSAR studies can rationalize how modifications to the acridone scaffold influence their therapeutic or other effects, thereby guiding the synthesis of more potent and selective molecules. hkbpublications.com

Development of 3D-QSAR Models (e.g., Topomer CoMFA)

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed analysis by considering the three-dimensional properties of molecules. nih.gov Topomer Comparative Molecular Field Analysis (Topomer CoMFA) is a 3D-QSAR tool that combines the strengths of topomer technology (which defines molecular shapes) with the CoMFA methodology (which correlates molecular fields with activity). scirp.org

The statistical robustness of a Topomer CoMFA model is assessed using several parameters. The cross-validated coefficient (q²) is a measure of the model's internal predictive ability, while the conventional correlation coefficient (r²) indicates the goodness of fit for the training set data. A q² value greater than 0.5 is generally considered indicative of a good predictive model. nih.gov

Table 3: Statistical Results of a Topomer CoMFA Model for N-Substituted Acridone Derivatives

| Parameter | Value |

|---|---|

| Cross-Validated Coefficient (q²) | 0.56 |

| Conventional Coefficient (r²) | 0.82 |

| Standard Error of Estimate (q² stderr) | 0.37 |

| Number of Components | 3 |

Note: This table presents the results from a Topomer CoMFA analysis performed on a series of 15 biologically active acridone derivatives. scirp.orgresearchgate.net

Identification of Structural Features Influencing Reactivity and Photophysical Characteristics

The reactivity and photophysical properties of 2,7-Dichloroacridin-9(10H)-one are intrinsically linked to its unique structural features. The acridone core, a tricyclic aromatic system, imparts a high degree of planarity, which is a key determinant of its ability to interact with biological macromolecules and its behavior as a chromophore.

The presence of two chlorine atoms at the 2 and 7 positions of the acridone ring significantly influences the electronic distribution and, consequently, the molecule's reactivity and photophysical characteristics. Chlorine, being an electronegative atom, exerts an electron-withdrawing inductive effect, which can modulate the electron density of the aromatic system. This, in turn, can affect the molecule's susceptibility to nucleophilic or electrophilic attack.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating these electronic effects. DFT calculations can map the molecular electrostatic potential (MEP), providing a visual representation of the electron density distribution and highlighting regions that are electron-rich or electron-poor. For 2,7-Dichloroacridin-9(10H)-one, MEP analysis would likely reveal a more positive electrostatic potential around the chlorine atoms and a more negative potential near the carbonyl oxygen and the nitrogen atom of the acridone ring. These features are critical in predicting the sites of non-covalent interactions, such as hydrogen bonding and halogen bonding, which are vital for molecular recognition processes.

Furthermore, the chlorine substituents can influence the photophysical properties of the acridone scaffold. Halogen atoms are known to exert a "heavy-atom effect," which can enhance the rate of intersystem crossing from the singlet excited state to the triplet state. This can lead to a decrease in fluorescence quantum yield and an increase in the generation of reactive oxygen species, a property that is relevant in the context of photodynamic therapy. Theoretical calculations can predict the energies of the frontier molecular orbitals (HOMO and LUMO) and the energy gap between them, which are crucial parameters in understanding the electronic transitions and the resulting photophysical behavior.

Predictive Tools for Rational Design of Analogues

The insights gained from computational studies on the structure-property relationships of 2,7-Dichloroacridin-9(10H)-one and its derivatives serve as a foundation for the rational design of new analogues with tailored properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful predictive tools in this regard. nih.gov

QSAR/QSPR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or a specific physical property. nih.gov For acridone derivatives, QSAR models can be developed to predict their activity against a particular biological target, such as an enzyme or a receptor. mdpi.com These models typically use a set of molecular descriptors, which are numerical representations of various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

The development of a robust QSAR model involves several steps, including the selection of a training set of compounds with known activities, the calculation of a wide range of molecular descriptors, the use of statistical methods to identify the most relevant descriptors, and the validation of the model using an independent test set of compounds. For 2,7-Dichloroacridin-9(10H)-one analogues, relevant descriptors might include molar refractivity, ovality, and principal moment of inertia, which have been shown to be important for the biological activity of other tricyclic quinolones. mdpi.com

Once a validated QSAR model is established, it can be used to predict the activity of virtual or yet-to-be-synthesized analogues. This allows for the in silico screening of large libraries of compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing. This rational design approach significantly reduces the time and resources required for the discovery of new lead compounds. For instance, a QSAR model might suggest that introducing a specific hydrophilic substituent at a particular position on the acridone ring could enhance its biological effectiveness. mdpi.com

Molecular Dynamics Simulations for Conformational Sampling and Interactions

For 2,7-Dichloroacridin-9(10H)-one and its derivatives, MD simulations can be employed to explore their conformational landscape and to study their interactions with other molecules, such as water, ions, or biological macromolecules. These simulations can reveal the preferred conformations of the molecule in solution and the energetic barriers between different conformational states.

Modeling of Molecular Flexibility and Conformational Transitions

MD simulations are particularly well-suited for studying the flexibility and conformational transitions of molecules. By simulating the molecule's behavior over a sufficiently long timescale, it is possible to observe transitions between different low-energy conformations. The analysis of the simulation trajectory can provide information on the relative populations of different conformers and the kinetics of their interconversion.

For 2,7-Dichloroacridin-9(10H)-one, while the core structure is rigid, MD simulations can be used to study the dynamics of the N-H bond and the influence of the solvent environment on its orientation. In the case of more flexible derivatives, MD simulations can provide a detailed picture of their conformational landscape. Understanding the conformational preferences and flexibility of these molecules is crucial, as the biological activity of a drug is often dependent on its ability to adopt a specific conformation that is complementary to the binding site of its target.

Mechanistic Investigations of Chemical Reactions and Transformations Involving 2,7 Dichloroacridin 9 10h One

Formation Mechanisms as Degradation Products

2,7-Dichloroacridin-9(10H)-one has been identified as a significant degradation product of certain pharmaceutical compounds and other precursor molecules. Its formation is often a result of specific chemical transformations, with acid-catalyzed hydrolysis being a key pathway.

Acid-Catalyzed Hydrolysis Pathways Leading to Dichloroacridinones

The formation of 2,7-Dichloroacridin-9(10H)-one via acid-catalyzed hydrolysis typically involves the transformation of a precursor molecule containing the 2,7-dichloroacridine core with a different functional group at the 9-position. A common precursor is a 9-aminoacridine (B1665356) derivative, which can undergo hydrolysis under acidic conditions to yield the corresponding acridone (B373769).

The mechanism proceeds through the protonation of the nitrogen atom in the acridine (B1665455) ring, which enhances the electrophilicity of the C9 carbon. A water molecule then acts as a nucleophile, attacking the C9 position. This is followed by a series of proton transfers and the eventual elimination of the leaving group (e.g., ammonia (B1221849) from a 9-aminoacridine), leading to the formation of the stable 9-oxo group characteristic of the acridone structure. The presence of electron-withdrawing chlorine atoms at the 2 and 7 positions can influence the rate of hydrolysis by affecting the electron density of the acridine ring system.

Photodegradation Mechanisms and Identification of Photoproducts

The environmental fate of 2,7-Dichloroacridin-9(10H)-one is significantly influenced by its susceptibility to photodegradation. Exposure to light, particularly in the presence of photosensitizers, can initiate a cascade of reactions leading to the formation of various photoproducts.

The general mechanism of photodegradation often involves the absorption of photons by the molecule, leading to its excitation to a higher energy state. This excited state can then undergo various processes, including intersystem crossing to a triplet state, which is often more reactive. The excited molecule can react with molecular oxygen to generate reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals. These highly reactive species can then attack the 2,7-Dichloroacridin-9(10H)-one molecule, leading to its degradation.

Influence of Environmental Factors on Photoreactivity

The rate and extent of photodegradation of 2,7-Dichloroacridin-9(10H)-one are highly dependent on various environmental factors.

| Environmental Factor | Influence on Photoreactivity |

| Light Intensity | Higher light intensity generally leads to an increased rate of photodegradation due to a higher flux of photons available to excite the molecule. |

| Wavelength of Light | The efficiency of photodegradation is dependent on the absorption spectrum of the compound. Wavelengths that are strongly absorbed are more effective at initiating photochemical reactions. |

| Presence of Photosensitizers | Substances like dissolved organic matter (DOM) in natural waters can act as photosensitizers, absorbing light and transferring the energy to 2,7-Dichloroacridin-9(10H)-one or generating ROS, thereby accelerating its degradation. |

| pH of the Medium | The pH can influence the speciation of the compound and the nature of the reactive species involved in the degradation process, thereby affecting the reaction rates and pathways. |

| Presence of Quenchers | Certain substances can quench the excited state of the molecule or scavenge the reactive oxygen species, thus inhibiting the photodegradation process. |

Reactivity Studies and Transformation Pathways

Beyond its formation and degradation, the inherent reactivity of 2,7-Dichloroacridin-9(10H)-one provides avenues for further chemical transformations. The presence of halogen substituents, a carbonyl group, and a secondary amine within the lactam ring offers multiple sites for chemical modification.

Substitution Reactions at the Halogenated Positions

The chlorine atoms at the 2 and 7 positions of the acridone ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the acridone ring system, particularly the carbonyl group, activates the aromatic ring towards nucleophilic attack.

The general mechanism for SNAr involves the attack of a nucleophile on the carbon atom bearing the chlorine atom. This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and the electron-withdrawing groups. In the final step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, resulting in the substituted product. The reactivity of the halogenated positions can be influenced by the nature of the nucleophile and the reaction conditions.

Reactions at the Carbonyl and Nitrogen Centers

The carbonyl group and the nitrogen atom of the lactam functionality in 2,7-Dichloroacridin-9(10H)-one also exhibit characteristic reactivity.

Reactions at the Carbonyl Center: The carbonyl group can undergo nucleophilic addition reactions. Strong nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation can yield an alcohol. The carbonyl oxygen can also be protonated under acidic conditions, which enhances the electrophilicity of the carbonyl carbon and facilitates reactions with weaker nucleophiles.

Reactions at the Nitrogen Center: The nitrogen atom of the lactam is a secondary amine and can undergo reactions such as N-alkylation and N-acylation. In the presence of a suitable base, the N-H proton can be abstracted to form a nucleophilic anion, which can then react with electrophiles like alkyl halides or acyl chlorides to form N-substituted derivatives. These reactions provide a means to introduce a wide variety of functional groups at the nitrogen position, allowing for the synthesis of a diverse library of acridone derivatives.

Advanced Applications of 2,7 Dichloroacridin 9 10h One and Its Derivatives in Material Science and Analytical Chemistry

Applications in Organic Electronic and Photonic Materials

The rigid, planar structure and electron-accepting nature of the acridin-9(10H)-one core make it an excellent building block for novel organic electronic and photonic materials. The addition of chlorine substituents further modulates its electronic properties, enhancing its utility in various devices.

Development of Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons in organic light-emitting diodes (OLEDs), leading to potentially 100% internal quantum efficiency. researchgate.net The key to designing efficient TADF emitters is to achieve a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), which facilitates efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state. researchgate.net

Derivatives of acridin-9(10H)-one have been successfully employed as the electron-accepting core in TADF emitters. By attaching electron-donating units to the acridone (B373769) skeleton, a donor-acceptor (D-A) structure is created. This architecture effectively separates the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor, which is crucial for minimizing the ΔEST.

For instance, a novel TADF compound, 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one (3,6-DPXZ-AD), was designed using acridin-9(10H)-one as the acceptor and phenoxazine as the electron donor. This molecule achieved a high rate constant of reverse intersystem crossing (kRISC) of 1.1 × 106 s−1 and a high fluorescence quantum yield of 94.9%. The resulting yellow OLED exhibited an exceptional external quantum efficiency (EQE) of 30.6% and a power efficiency of 109.9 lm W−1. The unique sp2-hybridization of the nitrogen atom in the acridone ring contributes to high molecular rigidity, which suppresses conformational relaxation and leads to a high rate constant of radiation (kR) of 1.4 × 107 s−1.

| Emitter | Donor Moiety | Acceptor Moiety | ΔEST (eV) | PLQY (%) | Max. EQE (%) | Emission Color |

| 3,6-DPXZ-AD | Phenoxazine | Acridin-9(10H)-one | Not specified | 94.9 | 30.6 | Yellow |

| TRZ-DDPAc | 9,9-diphenyl-9,10-dihydroacridine | Triazine | Small | 79.7 (doped film) | 27.3 | Green |

This table presents data for representative TADF emitters based on acridine (B1665455) derivatives to illustrate their performance.

Utilization as Photoinitiators in Polymerization Processes

Photoinitiators are molecules that, upon absorption of light, generate reactive species such as free radicals or cations that initiate polymerization. researchgate.net Acridine derivatives are explored for this purpose due to their favorable photochemical properties. These compounds can function as Type I photoinitiators, which undergo homolytic bond cleavage upon irradiation to form radicals, or as Type II photoinitiators, which generate radicals through interaction with a co-initiator or monomer. researchgate.netnih.gov

The development of new chromophores for photoinitiators is an active area of research, aiming to enhance reactivity and shift light absorption to longer wavelengths, such as the visible light spectrum. The acridinone structure, as a robust chromophore, can be functionalized to serve as the core of a photoinitiating system. While direct examples of 2,7-dichloroacridin-9(10H)-one as a photoinitiator are not prevalent in the provided search results, the broader class of acridines and related heterocyclic compounds are known to possess the necessary properties for such applications. Their strong absorption in the UV-visible range and the ability to be chemically modified make them promising candidates for designing novel photoinitiating systems for processes like 3D printing and the curing of coatings. researchgate.net

Components in Organic Photovoltaic Cells (OPVs)

Organic photovoltaic cells (OPVs) rely on the photo-induced charge transfer between electron-donating and electron-accepting organic materials. The design of novel non-fullerene acceptors is a key strategy for improving the power conversion efficiency (PCE) and stability of OPVs.

While the direct application of 2,7-dichloroacridin-9(10H)-one in OPVs is not detailed, related π-conjugated heterocyclic structures are extensively used. For example, derivatives of 9,9′-bifluorenylidene, which shares structural similarities with the acridine core, have been synthesized as non-fullerene small molecular acceptors. researchgate.net In these molecules, strong electron-withdrawing groups are attached to a conjugated core to tune the absorption spectra and energy levels. A study on two such acceptors, A1 and A2, resulted in PCEs of 1.01% and 1.98%, respectively, in a device structure of ITO/PEDOT:PSS/PBDB-T:Acceptor/PDTNO/Al. This demonstrates the principle that π-conjugated cores, like acridinone, can be functionalized to create effective materials for OPV applications.

Engineering of Optical and Luminescent Properties for Material Science

The optical and luminescent properties of acridin-9(10H)-one derivatives can be precisely engineered through chemical modification, making them versatile for various material science applications. The electronic nature of substituents on the acridine core dictates the intramolecular charge transfer (ICT) characteristics, which in turn influences the absorption and emission wavelengths. nih.gov

For example, attaching electron-donating groups can induce a red shift (bathochromic shift) in the emission spectrum. nih.gov The photophysical properties of these materials are often sensitive to the polarity of their environment (solvatochromism), a feature that can be exploited in sensing applications. The synthesis of 2,7-disubstituted spiro[fluorene-9,9′-xanthene] derivatives, which incorporate a rigid and bulky spiro-center, demonstrates how modifying the core structure can lead to materials with excellent thermal stability and strong deep-blue emission, suitable for OLEDs. A device using one such material, SFX-2BI, as the emitter showed a maximum external quantum efficiency of 2.61%.

| Compound | Core Structure | Substituents | Emission Max (nm) | Application |

| SFX-2BI | Spiro[fluorene-9,9′-xanthene] | 2,7-bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl) | Deep-blue | OLED Emitter |

| 4a | Tetrahydroacridine | 2,4-diaryl-9-chloro | 393 | Electronic Material |

| 4b | Tetrahydroacridine | Methoxy derivatives | ~410 | Electronic Material |

This table showcases how chemical modifications to acridine-related structures can tune their optical properties for specific applications.

Applications in Analytical Chemistry Methodologies

The inherent fluorescence of the acridine core provides a powerful platform for the development of sensitive and selective analytical tools.

Development of Fluorescent Probes for Chemical Analysis (Focus on chemical sensing principle)

Fluorescent probes are molecules designed to exhibit a change in their fluorescence properties—such as intensity, wavelength, or lifetime—upon interaction with a specific analyte. This change allows for the qualitative and quantitative detection of the target species. Acridine derivatives have been synthesized to act as fluorescent probes for various analytes, including biomolecules and ions. nih.govtsijournals.com

The chemical sensing principle often relies on mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or fluorescence resonance energy transfer (FRET). For example, a probe can be designed with a receptor unit for the analyte and a fluorophore (the acridine core). In the absence of the analyte, a PET process might quench the fluorescence. Upon binding of the analyte to the receptor, the PET process is inhibited, leading to a "turn-on" of the fluorescence signal.

A novel fluorescent probe based on an acridine derivative was synthesized for the sensitive determination of DNA. nih.gov It was observed that DNA could quench the fluorescence of the probe, and the intensity of this quenching was proportional to the concentration of DNA. nih.gov This quenching effect suggests an intercalative binding mode between the acridine probe and the DNA double helix. This method achieved detection limits as low as 8.7 ng mL−1 for calf thymus DNA. nih.gov The design of such probes often involves creating a system where the interaction with the analyte modulates the electronic state of the fluorophore, providing a clear and measurable analytical signal. unimib.it

| Probe | Analyte | Sensing Principle | Detection Limit |

| N-(ACR-4-CA)-α-ALA | DNA | Fluorescence Quenching (Intercalation) | 8.7 ng mL⁻¹ (ctDNA) |

| Probe 1 (imidazo[4,5-f] researchgate.netbeilstein-journals.orgphenanthroline-based) | D-3-HB | Change in UV-Vis and Fluorescence | Not specified |

This table provides examples of fluorescent probes based on heterocyclic cores and their analytical performance.

Role in Chromatographic and Spectrophotometric Method Development

In the development of analytical methods, reference standards are crucial for the accurate quantification and identification of target analytes. These standards are highly purified compounds used to calibrate instruments and validate the performance of a method. Similarly, the identification of degradation products is a critical component of stability studies for pharmaceuticals and other materials, ensuring their safety and efficacy over time.

Despite the theoretical potential for 2,7-Dichloroacridin-9(10H)-one to be used in these contexts, a comprehensive review of scientific databases and chemical literature does not yield specific examples or data related to its use. Research in this area appears to be focused on other derivatives of the acridine and acridinone families. Therefore, a detailed discussion or data table on its specific role in chromatographic and spectrophotometric method development cannot be provided at this time due to the lack of available scientific evidence.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2,7-Dichloroacridin-9(10H)-one, and how do reaction conditions influence yield?

Answer:

A common approach involves the condensation of substituted anthranilic acid derivatives with chlorinated benzene rings under acidic conditions. For example, acridinone cores can be synthesized via Ullmann-type coupling or Friedel-Crafts acylation, followed by halogenation at positions 2 and 6. Key factors include:

- Catalyst selection : Potassium hydroxide in ethanol promotes cyclization and dehydrohalogenation (e.g., synthesis of 2-acetylacridin-9(10H)-one derivatives) .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance halogen incorporation efficiency.

- Temperature control : Microwave-assisted reactions reduce side products (e.g., 40–60°C for chalcone derivatives) .

Table 1: Comparison of Synthesis Conditions for Acridinone Derivatives

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | KOH/EtOH, 80°C, 6h | 65–75 | |

| Chlorination | POCl₃, DMF, 110°C, 12h | 80–85 | |

| Microwave coupling | Isoniazid/glacial acetic acid, 50°C | 90 |

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing 2,7-Dichloroacridin-9(10H)-one?

Answer:

- NMR Spectroscopy : H and C NMR identify substituent positions. Chlorine atoms induce deshielding in adjacent protons (e.g., aromatic protons at δ 7.8–8.2 ppm) .

- IR Spectroscopy : Stretching vibrations at 1680–1700 cm confirm the ketone group .

- X-ray Crystallography : Orthorhombic crystal systems (e.g., space group Pna2₁) resolve chlorine substitution patterns and intermolecular interactions (e.g., π-π stacking distances of 3.5–3.7 Å) .

Advanced: How do 2,7-dichloro substituents affect the electrochemical and photophysical properties of acridinone derivatives compared to mono-chloro analogs?

Answer:

- Redox Behavior : Dichloro derivatives exhibit lower reduction potentials (-1.2 V vs. Ag/AgCl) due to electron-withdrawing effects, enhancing stability in oxidative environments .

- Fluorescence Quenching : The 2,7-dichloro configuration reduces quantum yield (Φ = 0.15) compared to mono-chloro analogs (Φ = 0.35) via heavy-atom effects .

- Bandgap Modulation : UV-Vis spectra show a 20 nm bathochromic shift in dichloro derivatives, attributed to extended conjugation and charge-transfer transitions .

Advanced: How can researchers address discrepancies in reported thermodynamic data (e.g., melting points) for halogenated acridinones?

Answer: Contradictions often arise from impurities or polymorphic forms. Mitigation strategies include:

- Purification : Recrystallization from ethanol/water mixtures (70:30 v/v) removes residual solvents .

- DSC Analysis : Differential scanning calorimetry confirms phase transitions (e.g., melting enthalpy of 443–450 J/g for pure acridinones) .

- Crystallographic Validation : Compare lattice parameters (e.g., unit cell volume = 1422 ų) to rule out polymorphic interference .

Advanced: What computational frameworks predict the bioactivity of 2,7-Dichloroacridin-9(10H)-one derivatives against bacterial targets?

Answer:

- Docking Studies : AutoDock Vina models interactions with Mycobacterium tuberculosis enoyl-ACP reductase (binding energy ≤ -8.5 kcal/mol for chalcone-acridinone hybrids) .

- QSAR Models : Hammett constants (σ = 0.23 for 2-Cl, 0.37 for 7-Cl) correlate with antibacterial IC₅₀ values (R² = 0.89) .

- MD Simulations : 100 ns trajectories assess stability of ligand-enzyme complexes (RMSD ≤ 2.0 Å) .

Advanced: What mechanistic insights explain the antibacterial activity of 2,7-Dichloroacridin-9(10H)-one derivatives?

Answer:

- Membrane Disruption : Chlorine substituents enhance lipophilicity (logP = 2.8), promoting bacterial membrane penetration .

- Topoisomerase Inhibition : Acridinone intercalation into DNA reduces Staphylococcus aureus topoisomerase IV activity (IC₅₀ = 12 µM) .

- Resistance Mitigation : Synergy with isoniazid (FIC index = 0.5) delays mutation-driven resistance in Mycobacterium smegmatis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.